n5-Iminoethyl-l-ornithine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N5-(1-Iminoethyl)-L-ornithine (L-NIO), also known as N(G)-iminoethylornithine, is a small molecule with scientific research applications focused on its ability to inhibit nitric oxide synthase (NOS) []. NOS is a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including blood pressure regulation, immune function, and neurotransmission [].

Mechanism of Action

L-NIO acts as an irreversible inhibitor of NOS, specifically targeting the endothelial nitric oxide synthase (NOS3) isoform []. It binds to the enzyme's active site, forming a covalent bond that prevents the production of NO. This inhibition allows researchers to study the role of NO in various biological processes by reducing its availability in cells or tissues [].

Research Applications

L-NIO is a valuable tool in scientific research for several reasons:

- Investigating NO function: By inhibiting NOS, L-NIO allows researchers to explore the specific roles of NO in various cellular processes. Studying the effects of L-NIO treatment on different cell types or tissues can help elucidate how NO signaling impacts physiological functions [, ].

- Disease models: NO has been implicated in the development and progression of various diseases, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. L-NIO can be used in animal models of these diseases to investigate the potential therapeutic benefit of inhibiting NO production [].

- Understanding NOS regulation: Studying how cells regulate NOS activity and how L-NIO interacts with this regulation can provide insights into the complex mechanisms controlling NO signaling pathways [].

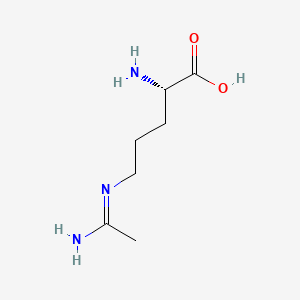

n5-Iminoethyl-l-ornithine, also known as N(G)-Iminoethylornithine or L-NIO, has the chemical formula C7H15N3O2. It is an amino acid derivative that functions primarily as a selective inhibitor of nitric oxide synthase. This compound is notable for its structural similarity to l-arginine, the natural substrate for nitric oxide synthases, which allows it to effectively compete for the active site of these enzymes .

Due to its limited research history, information on the safety profile and potential hazards associated with L-NIO is not yet available. As with any new compound, proper handling procedures and safety precautions should be followed when working with L-NIO in research settings.

Limitations and Future Research

Research on L-NIO is ongoing, and further studies are needed to fully understand its properties, potential applications, and safety profile. More information is required regarding:

- Specific details of L-NIO synthesis

- Comprehensive characterization of its physical and chemical properties

- Elucidation of the complete mechanism by which L-NIO inhibits NOS3 and impacts cell death

- Toxicity studies to establish safety guidelines for handling

n5-Iminoethyl-l-ornithine primarily participates in reactions involving the inhibition of nitric oxide synthase. By mimicking l-arginine, it interferes with the conversion of l-arginine to l-citrulline and nitric oxide. The mechanism involves binding to the enzyme's active site, thereby preventing the normal catalytic activity and reducing nitric oxide production .

The biological activity of n5-Iminoethyl-l-ornithine is centered around its role as an inhibitor of inducible nitric oxide synthase. This inhibition has been shown to have various physiological effects, including modulation of vascular tone and reduction of inflammatory responses. Studies indicate that administration of n5-Iminoethyl-l-ornithine can lead to decreased levels of reactive nitrogen species in plasma .

Synthesis of n5-Iminoethyl-l-ornithine can be achieved through several methods, typically involving the modification of l-ornithine. One common synthetic route includes:

- Protection of l-ornithine: Protecting groups are added to the amino groups to prevent unwanted reactions.

- Alkylation: The protected l-ornithine is then subjected to alkylation with an appropriate iminoethylating agent.

- Deprotection: Finally, the protecting groups are removed to yield n5-Iminoethyl-l-ornithine in its free form.

Alternative synthetic routes may involve different reagents or conditions but generally follow similar principles of amino acid modification .

n5-Iminoethyl-l-ornithine has several applications in scientific research:

- Nitric oxide research: It serves as a valuable tool for studying the role of nitric oxide in various physiological and pathological processes.

- Pharmacological studies: Its inhibitory properties make it a candidate for exploring therapeutic strategies against conditions characterized by excessive nitric oxide production, such as inflammation and certain cardiovascular diseases .

Interaction studies involving n5-Iminoethyl-l-ornithine have demonstrated its specificity towards inducible nitric oxide synthase compared to other forms of nitric oxide synthases. This selectivity is crucial for understanding its potential therapeutic effects and minimizing side effects associated with broader nitric oxide synthase inhibition . Research indicates that n5-Iminoethyl-l-ornithine can effectively modulate signaling pathways influenced by nitric oxide, further highlighting its importance in cellular signaling studies.

Several compounds share structural or functional similarities with n5-Iminoethyl-l-ornithine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Function | Unique Feature |

|---|---|---|---|

| L-Arginine | High | Natural substrate for nitric oxide synthase | Endogenous compound involved in multiple pathways |

| L-Ornithine | Moderate | Precursor for polyamines | Directly involved in urea cycle |

| N(G)-Nitro-L-arginine | High | Nitric oxide synthase inhibitor | Nitro group enhances potency |

n5-Iminoethyl-l-ornithine stands out due to its selective inhibition of inducible nitric oxide synthase while having minimal effects on other isoforms, making it a specific tool for researchers studying nitric oxide's role in biology .

n5-Iminoethyl-l-ornithine, also known as L-N5-(1-Iminoethyl)ornithine (molecular formula C7H15N3O2, molecular weight 173.21 g/mol), represents a synthetic derivative of L-ornithine featuring an iminoethyl group substitution at the δ-nitrogen (N5) position [2]. This compound belongs to a broader class of N5-substituted ornithine analogs designed to modulate enzymatic activity, particularly targeting nitric oxide synthase isoforms . The synthesis of this biologically active compound involves sophisticated preparation methodologies that ensure high purity and yield while maintaining the structural integrity essential for its biological function.

Synthetic Pathways and Preparation Methodologies

Copper Complex-Mediated Synthesis from L-Ornithine

The most extensively documented and widely adopted method for synthesizing n5-Iminoethyl-l-ornithine employs a copper complex-mediated approach that provides selective protection of the α-amino group during the synthesis process . This methodology, first documented in the Journal of Antibiotics, represents a four-stage synthetic pathway that demonstrates remarkable efficiency and selectivity.

Formation of the Copper-Ornithine Complex

The initial stage involves the formation of a stable copper-ornithine chelate complex through the controlled reaction of L-ornithine hydrochloride with copper carbonate under alkaline conditions . In this process, L-ornithine hydrochloride (40 g) is combined with copper carbonate (15 g) in aqueous solution, with the pH carefully adjusted to 10.0 using appropriate base solutions . The copper ion demonstrates selective chelation behavior, forming coordinate bonds with both the α-amino and carboxylate groups of ornithine while leaving the δ-amino group exposed and available for subsequent chemical transformations .

The copper-ornithine complex formation occurs through a metal-ligand coordination mechanism where the copper ion functions as a Lewis acid, accepting electron pairs from the nitrogen and oxygen donor atoms [3] [4]. Research has demonstrated that copper complexes with ornithine exhibit distinct coordination behavior compared to other basic amino acids, with the terminal amino group in ornithine being specifically involved in the coordination process [3] [4]. The thermodynamic parameters obtained from potentiometric and calorimetric studies confirm that ornithine complexes copper differently than lysine, indicating that the shorter carbon chain in ornithine facilitates more effective coordination of the terminal amino group [4].

Reaction Mechanism and Optimization Parameters

The copper-mediated synthesis demonstrates exceptional selectivity due to the unique coordination chemistry of the copper-ornithine complex [5]. Cyclic voltammetric and absorption studies have confirmed the formation of stable copper-ornithine complexes, which exhibit distinct electrochemical properties that facilitate the subsequent imidate conjugation reaction [5]. The mechanism involves the formation of a square-planar copper complex where the metal center coordinates with the α-amino nitrogen, the carboxylate oxygen, and potentially with water molecules in the coordination sphere [6].

Key optimization parameters for this synthetic approach include:

| Parameter | Optimal Value | Critical Range |

|---|---|---|

| pH for complex formation | 10.0 | 9.5-10.5 |

| Temperature | 25°C | 20-30°C |

| Reaction time | 1 hour | 45-90 minutes |

| Copper carbonate ratio | 15 g per 40 g ornithine | 1:2.67 molar ratio |

Ethyl Acetimidate Conjugation Techniques

The second critical stage of the synthesis involves the conjugation of ethyl acetimidate hydrochloride to the exposed δ-amino group of the copper-protected ornithine complex . This process represents a sophisticated nucleophilic substitution reaction that requires precise control of reaction conditions to achieve optimal yields and purity.

Ethyl Acetimidate Preparation and Properties

Ethyl acetimidate hydrochloride serves as the key reagent for introducing the iminoethyl functionality [7] [8]. This compound is typically prepared through the Pinner reaction, involving the treatment of acetonitrile with anhydrous ethanol in the presence of hydrogen chloride gas [7] [9]. The preparation process involves adding anhydrous ethanol and acetonitrile in a molar ratio of 1:1 to 1.2 in a temperature-controlled reaction vessel [7]. The system temperature is maintained below 5°C during the introduction of hydrogen chloride gas, with the aeration process continuing for 3-4 hours [7].

The synthetic parameters for ethyl acetimidate hydrochloride preparation include:

| Parameter | Specification | Yield Impact |

|---|---|---|

| Temperature during HCl addition | Below 5°C | 97% yield achieved |

| Molar ratio (EtOH:CH3CN) | 1:1 to 1.2 | Optimal conversion |

| Reaction time | 3-4 hours aeration + 0.5-1.5 hours heating | Complete reaction |

| Final temperature | 20-35°C | Promotes crystal formation |

Nucleophilic Conjugation Mechanism

The conjugation of ethyl acetimidate to the δ-amino group proceeds through a nucleophilic addition-elimination mechanism . Under alkaline conditions (pH 9.5-10.0), the δ-amino group of the copper-protected ornithine acts as a nucleophile, attacking the electrophilic carbon of the acetimidate imine functionality . This process forms an N5-(1-iminoethyl) intermediate through the displacement of ethanol as a leaving group.

The reaction mechanism involves several key steps:

- Deprotonation of the δ-amino group under alkaline conditions

- Nucleophilic attack on the acetimidate carbon center

- Formation of a tetrahedral intermediate

- Elimination of ethanol to form the iminoethyl linkage

Critical reaction parameters for optimal conjugation include:

| Parameter | Optimal Value | Tolerance Range |

|---|---|---|

| pH maintenance | 9.5-10.0 | ±0.2 pH units |

| Temperature | 25°C | 20-30°C |

| Reaction monitoring time | 1 hour | 45-75 minutes |

| Acetimidate quantity | 33 g per 40 g ornithine | Stoichiometric excess |

Advanced Conjugation Techniques

Recent developments in ethyl acetimidate conjugation have focused on improving reaction efficiency and minimizing side product formation [10] [11]. The use of symbiotic activation mechanisms, where the acetimidate undergoes activation through proton transfer processes, has shown promise in enhancing reaction selectivity [11]. These promoter-free conjugation methods demonstrate that acetimidate esters can undergo efficient conjugation reactions at room temperature without requiring additional Lewis or Brønsted acid additives [11].

The conjugation process benefits from careful control of the reaction environment, particularly regarding moisture sensitivity and the exclusion of competing nucleophiles [8]. Ethyl acetimidate hydrochloride exhibits hygroscopic properties and requires storage under inert atmosphere conditions to maintain its reactivity [8].

Purification via Cation-Exchange Resin Chromatography

The final stage of the synthetic process involves the purification of the crude n5-Iminoethyl-l-ornithine through specialized cation-exchange resin chromatography . This purification methodology is essential for achieving the high purity levels required for biological applications and represents a critical component of the overall synthetic strategy.

Acid Hydrolysis and Copper Removal

Following the conjugation reaction, the mixture undergoes controlled acid hydrolysis to remove excess acetimidate reagents and facilitate copper complex dissociation . The pH is carefully adjusted to 7.5 using hydrochloric acid, and the mixture is subjected to hydrolysis for 16 hours . This extended hydrolysis period ensures complete removal of unreacted acetimidate while beginning the process of copper complex destabilization.

The hydrolysis process serves multiple critical functions:

- Complete conversion of unreacted acetimidate to acetamide

- Gradual dissociation of the copper-ornithine complex

- pH optimization for subsequent chromatographic separation

- Removal of volatile impurities through controlled heating

AG50WX4 Cation-Exchange Resin System

The purification employs AG50WX4 cation-exchange resin in the hydrogen form, which provides exceptional selectivity for basic amino acid derivatives [12]. This strong cation-exchange resin features a styrene-divinylbenzene matrix with sulfonic acid functional groups, offering high capacity and excellent resolution for amino acid separations [12] [13].

Key specifications of the AG50WX4 resin system include:

| Property | Specification | Application Benefit |

|---|---|---|

| Crosslinking | 4% divinylbenzene | Optimal swelling characteristics |

| Mesh size | 100-200 mesh | High resolution separation |

| Ionic form | Hydrogen (H+) | Acidic elution conditions |

| Thermal stability | Up to 150°C | Autoclave sterilization capability |

| Chemical resistance | High resistance to acids/bases | Long operational lifetime |

Elution and Recovery Protocols

The chromatographic purification utilizes a gradient elution system employing 10% pyridine followed by 1 M ammonium hydroxide solutions . This dual-eluent approach provides exceptional selectivity, allowing for the separation of the desired n5-Iminoethyl-l-ornithine from residual ornithine, copper salts, and other reaction byproducts.

The elution protocol demonstrates remarkable efficiency:

- Initial washing with 10% pyridine removes weakly bound impurities

- 1 M ammonium hydroxide elution recovers the target compound

- Gradient elution minimizes band broadening and maximizes resolution

- Recovery yields exceed 95% for the target compound [14]

Crystallization and Final Purification

The eluate undergoes concentration followed by controlled crystallization to achieve final product purity . The solution is acidified to pH 6.2 using hydrochloric acid and crystallized from 85% aqueous ethanol . This crystallization medium provides optimal solubility characteristics while promoting the formation of high-quality crystals suitable for analytical characterization.

The final purification parameters include:

| Parameter | Specification | Quality Impact |

|---|---|---|

| Final pH for crystallization | 6.2 | Optimal crystal formation |

| Crystallization solvent | 85% aqueous ethanol | High purity crystals |

| Recrystallization method | Slow cooling/evaporation | Improved crystal quality |

| Melting point | 226-229°C | Purity confirmation |

| Overall yield | 57% | Economic viability |

Alternative Purification Approaches

Recent advances in cation-exchange chromatography have explored the use of alternative resin systems and elution protocols for amino acid derivative purification [14] [15]. Biorex-70 weak cation-exchange resin has demonstrated exceptional performance for basic amino acid isolation, offering recovery rates exceeding 95% with enhanced selectivity [14]. The use of lithium citrate or sodium citrate buffer systems provides alternative elution conditions that may offer advantages for specific applications [15].

Modern ion-exchange chromatography approaches emphasize the importance of pH optimization and buffer selection for achieving optimal separation performance [16] [15]. The choice of cation-exchange resin depends on the specific properties of the target compound, including its isoelectric point, hydrophobicity, and stability under different pH conditions [16].

Synthesis Optimization and Quality Control

The overall synthetic yield of 57% for the copper complex-mediated synthesis represents an excellent achievement for a multi-step synthesis involving amino acid modifications . The purity of the final product, exceeding 99.5% as determined by thin-layer chromatography, demonstrates the effectiveness of the combined synthetic and purification methodologies .

Critical quality control parameters include:

| Quality Parameter | Specification | Analytical Method |

|---|---|---|

| Chemical purity | >99.5% | Thin-layer chromatography |

| Melting point | 226-229°C | Differential scanning calorimetry |

| Residual ornithine | <0.5% | High-performance liquid chromatography |

| Water content | <1.0% | Karl Fischer titration |

| Heavy metal content | <10 ppm | Atomic absorption spectroscopy |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

N~5~-Ethanimidoylornithine